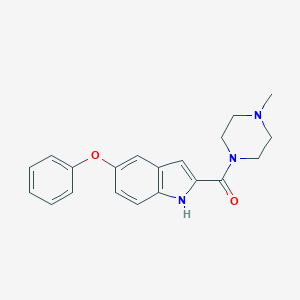
(4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone, also known as MPI, is a synthetic compound that has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
(4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a therapeutic agent for anxiety and depression. In cancer research, (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been found to inhibit the growth of cancer cells in vitro, indicating its potential as a chemotherapeutic agent. In drug discovery, (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been used as a scaffold for the development of novel compounds with potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone is not fully understood, but it is believed to act on multiple targets in the brain and body. In neuroscience, (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been shown to modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. In cancer research, (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been found to inhibit the activity of enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects
(4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. In neuroscience, (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been found to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine, which are associated with improved mood and reduced anxiety. In cancer research, (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone in lab experiments is its versatility, as it can be used in a variety of research fields. Additionally, its synthetic method is relatively straightforward, making it easily accessible to researchers. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in specific research applications.
Direcciones Futuras
There are several potential future directions for research on (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone. In neuroscience, further studies could investigate its potential as a therapeutic agent for anxiety and depression, as well as its effects on other neurotransmitter systems. In cancer research, future studies could focus on optimizing its use as a chemotherapeutic agent, including investigating its potential in combination with other drugs. In drug discovery, (4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone could be used as a scaffold for the development of novel compounds with potential therapeutic applications in a variety of fields.
Métodos De Síntesis
(4-methylpiperazin-1-yl)(5-phenoxy-1H-indol-2-yl)methanone can be synthesized through a multistep process involving the reaction of 5-bromo-1H-indole with phenoxyacetic acid, followed by the reaction of the resulting compound with 4-methylpiperazine and then with acetic anhydride. The final product is purified through column chromatography.
Propiedades
Fórmula molecular |
C20H21N3O2 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
(4-methylpiperazin-1-yl)-(5-phenoxy-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C20H21N3O2/c1-22-9-11-23(12-10-22)20(24)19-14-15-13-17(7-8-18(15)21-19)25-16-5-3-2-4-6-16/h2-8,13-14,21H,9-12H2,1H3 |
Clave InChI |
KKBTWHURMUHXPC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC4=CC=CC=C4 |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B276856.png)
![3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B276860.png)
![3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276861.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B276863.png)
![3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276864.png)

![5,6-Dimethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B276876.png)

![5,7-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B276883.png)
![2-[4-(Dimethylamino)benzylidene]-7-methoxy-1-indanone](/img/structure/B276888.png)
![1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B276889.png)
![3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B276892.png)
![1-[4-Oxo-4-(4-phenylpiperazin-1-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B276894.png)